molecular formula C18H17NO5S2 B2679498 methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate CAS No. 2034439-28-4

methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate

Cat. No.: B2679498
CAS No.: 2034439-28-4
M. Wt: 391.46
InChI Key: YLTCCNRMQCZBMR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b]thiophene, which is a type of heterocyclic compound . Benzo[b]thiophene derivatives are known to exhibit a variety of properties and applications, and they are essential in industrial chemistry and material science .


Molecular Structure Analysis

The compound contains a benzo[b]thiophene moiety, which is a five-membered ring made up of one sulfur atom and four carbon atoms .

Scientific Research Applications

Photophysical Properties

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives have been synthesized and investigated for their unique photophysical properties. These compounds show significant variation in luminescence properties depending on the substituted group, with some enhancing quantum yield and exhibiting solvatochromic effects. This research highlights the potential application of these compounds in photophysical studies and materials science (Kim et al., 2021).

Chemical Synthesis and Reactions

Studies on the synthesis and reactions of related benzo[b]thiophen derivatives reveal insights into the formation of various compounds. Electrophilic substitution reactions and Claisen rearrangement of related compounds have been described, providing a framework for synthesizing diverse derivatives with potential applications in chemical synthesis (Clarke et al., 1973).

Sulfonamides and Carbonic Anhydrase Inhibitors

Research involving sulfonamides related to Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate has shown their strong affinities towards carbonic anhydrase isozymes. These compounds, incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, have demonstrated significant inhibitory potency and potential for medical applications, particularly in lowering intraocular pressure (Casini et al., 2002).

Properties

IUPAC Name

methyl 4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-24-18(21)12-6-8-13(9-7-12)26(22,23)19-10-16(20)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,19-20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCCNRMQCZBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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